molecular formula C21H14BrFN2OS B15079210 3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one

3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B15079210
M. Wt: 441.3 g/mol
InChI Key: XFYOASGPSDQJFG-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, substituted with a 4-bromophenyl group and a 4-fluorobenzylsulfanyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-bromophenylamine and appropriate coupling agents.

    Attachment of the 4-Fluorobenzylsulfanyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the quinazolinone core or the bromophenyl group.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium iodide, acetone, copper(I) iodide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazolinone derivatives, dehalogenated products.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which can impart distinct chemical and biological properties. Its quinazolinone core also differentiates it from other similar compounds, providing a unique scaffold for further functionalization and application.

Properties

Molecular Formula

C21H14BrFN2OS

Molecular Weight

441.3 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C21H14BrFN2OS/c22-15-7-11-17(12-8-15)25-20(26)18-3-1-2-4-19(18)24-21(25)27-13-14-5-9-16(23)10-6-14/h1-12H,13H2

InChI Key

XFYOASGPSDQJFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br

Origin of Product

United States

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